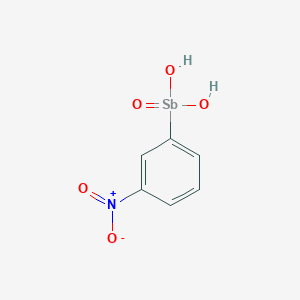

(3-Nitrophenyl)stibonic acid

Description

Significance of Organoantimony Compounds in Main Group Chemistry

Organoantimony compounds, which feature a chemical bond between carbon and antimony (Sb), represent a significant area within main group chemistry. wikipedia.org The chemistry of these compounds is primarily concerned with antimony in its +3 and +5 oxidation states. wikipedia.org A key aspect of their significance lies in their role as versatile ligands in transition metal chemistry. The electronic properties of these ligands can be finely tuned by altering the organic substituents, which impacts their σ-donor and π-acceptor capabilities. libretexts.org This tunability is highly valuable for developing metal complexes used in homogeneous catalysis. libretexts.org Furthermore, organoantimony compounds are important as precursors in materials science and can participate in a variety of chemical reactions, including oxidative additions and forming stable onium salts and ate complexes. wikipedia.orgweebly.com The nature of the organic group is crucial, influencing not only the stability of the antimony-carbon bond but also the steric and electronic environment of the resulting molecule, which dictates its structure and reactivity. lew.ro

Historical Context of Arylstibonic Acid Research

The investigation of organometallic compounds of Group 15 elements, including antimony, has historical roots in medicinal chemistry, particularly the development of organoarsenic compounds. libretexts.org However, the discovery of antibiotics and a greater understanding of their toxicity shifted the focus. libretexts.org Research into arylstibonic acids, a subclass of organoantimony(V) compounds, has been part of the broader exploration of organoantimony chemistry. Early synthetic efforts in organometallic chemistry often involved reactions like those between antimony halides and organolithium or Grignard reagents. wikipedia.org The development of arylstibonic acids has been driven by their potential utility as reagents and building blocks. For instance, studies have shown that arylstibonic acids can serve as potent inhibitors for certain enzymes, such as human apurinic/apyrimidinic endonuclease (Ape1), highlighting a modern context for their medicinal and biochemical relevance. nih.gov

Scope of Research on Substituted Arylstibonic Acids: A Focus on the 3-Nitrophenyl Moiety

The study of substituted arylstibonic acids allows for a systematic investigation into how different functional groups affect the properties of the molecule. The 3-nitrophenyl moiety is of particular interest due to the strong electron-withdrawing nature of the nitro group (-NO2). ontosight.ai This substituent significantly influences the electronic environment of the aromatic ring and the acidity of the stibonic acid group (-SbO3H2). wikipedia.orgontosight.ai The presence of the nitro group can enhance the Lewis acidity of the antimony center and modulate the molecule's ability to engage in non-covalent interactions, such as hydrogen bonding and other supramolecular assemblies. Research on (3-Nitrophenyl)stibonic acid and its analogues aims to understand these structure-property relationships, which is crucial for designing new materials, catalysts, and biologically active agents. nih.govontosight.ai

Properties

CAS No. |

5430-17-1 |

|---|---|

Molecular Formula |

C6H6NO5Sb |

Molecular Weight |

293.88 g/mol |

IUPAC Name |

(3-nitrophenyl)stibonic acid |

InChI |

InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H;2*1H2;;/q;;;;+2/p-2 |

InChI Key |

IMKMIUXNPQNEEH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)[Sb](=O)(O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Supramolecular Assembly of Arylstibonic Systems

Spectroscopic Characterization Techniques for Organostibonic Acids and Derivatives

Spectroscopic methods are fundamental to understanding the complex structures of organostibonic acids. Mass spectrometry, alongside vibrational and nuclear magnetic resonance spectroscopy, offers a powerful toolkit for probing the assembly and detailed features of these compounds.

Application of Mass Spectrometry in Elucidating Cluster Motifs and Solution Behavior

Electrospray ionization mass spectrometry (ESI-MS) is a particularly soft ionization technique that has proven invaluable for studying the noncovalent interactions and cluster formation of arylstibonic acids in the gas phase, which often reflect their state in solution. nih.govresearchgate.netfrontiersin.org This method allows for the detection of large, intact supramolecular assemblies, providing direct insight into their stoichiometry and the influence of environmental factors on their formation. researchgate.net

Research has shown that arylstibonic acids, with the general formula RSbO₃H₂, have a strong tendency to form large, oxo-bridged clusters. rsc.orgresearchgate.net ESI-MS studies have been instrumental in identifying dominant cluster motifs, such as the dodecameric species [H₈(RSb)₁₂O₂₈]. rsc.orgresearchgate.net These cage-like structures can act as inorganic crown ligands, capable of encapsulating cations like Na⁺. rsc.orgresearchgate.net The analysis of the charge state distributions in ESI-mass spectra can also provide information about the conformation and stability of these clusters in solution. nih.gov The specific fragmentation patterns observed during MS/MS analysis can further help in piecing together the connectivity within these complex assemblies.

Interactive Table: Representative Arylstibonic Acid Clusters Identified by ESI-MS

| Cluster Formula | Description | Key Findings |

|---|---|---|

| [H₈(RSb)₁₂O₂₈] | Dodecameric oxo-bridged cluster | Acts as a precursor to larger isopolyoxostibonates and can encapsulate cations. rsc.orgresearchgate.net |

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Insight

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides critical information about the bonding environments within organostibonic acids. Specific vibrational modes associated with Sb-O, Sb-C, and O-H bonds, as well as the characteristic vibrations of the aromatic ring and its substituents (like the nitro group in (3-Nitrophenyl)stibonic acid), can be identified. nih.govasianpubs.org For instance, the C-S stretching vibration in pyridine-3-sulfonic acid is observed around 742 cm⁻¹, and similar analyses can be applied to the Sb-C bond in arylstibonic acids. asianpubs.org The presence and position of bands corresponding to Sb-O-Sb bridges are indicative of the formation of polymeric or oligomeric structures. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the complete vibrational assignment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for confirming the organic framework of the arylstibonic acid. nih.gov Chemical shifts and coupling constants provide detailed information about the structure of the aryl group and the position of substituents. While antimony itself has NMR-active isotopes (¹²¹Sb and ¹²³Sb), their large quadrupole moments can lead to very broad signals, often making them difficult to observe with high resolution. However, solid-state NMR techniques can sometimes provide useful information about the local environment of the antimony atoms within the cluster.

Polymeric and Oligomeric Architectures of Arylstibonic Acids

In both solution and the solid state, arylstibonic acids exhibit a strong tendency to self-assemble into well-defined polymeric and oligomeric structures. This aggregation is driven by the formation of stable antimony-oxygen-antimony linkages.

Formation of Oxo-Bridged Clusters and Isopolyoxostibonates

The fundamental building block of arylstibonic acid assemblies is the RSbO₃H₂ monomer, which readily undergoes condensation reactions to eliminate water and form oxo-bridges (Sb-O-Sb). This process leads to the formation of a variety of oligomeric and polymeric architectures. As identified by mass spectrometry and confirmed by X-ray crystallography, a particularly stable and common motif is the dodecameric cage-like cluster, [H₈(RSb)₁₂O₂₈]. rsc.orgresearchgate.net

These neutral clusters can be further elaborated into more complex structures known as isopolyoxostibonates. For example, in the presence of alkali metal cations, the dodecameric cluster can rearrange and incorporate these ions to form anionic species like [Na₂H₉(RSb)₁₂O₃₀]⁻. rsc.orgresearchgate.net This highlights the dynamic nature of these systems and their ability to act as hosts for guest species. The formation of these intricate, cage-like anions represents a fascinating intersection of organometallic and inorganic cluster chemistry.

Influence of Steric and Electronic Substituent Effects on Aggregation

The nature of the substituent on the aryl ring plays a crucial role in directing the self-assembly process and influencing the final supramolecular architecture. Both steric and electronic factors are at play.

Electronic Effects: The electron-withdrawing or electron-donating properties of the substituent can significantly alter the acidity of the stibonic acid group and the polarity of the Sb-O and Sb-C bonds. nih.gov An electron-withdrawing group, such as the nitro group in this compound, increases the Lewis acidity of the antimony center. researchgate.netnih.gov This can influence the kinetics and thermodynamics of the condensation process, potentially favoring the formation of larger or more stable clusters. The nitro group's ability to participate in resonance and inductive effects deactivates the aromatic ring, which can affect intermolecular interactions like π-π stacking. nih.gov

Steric Effects: The size and position of the substituent on the aryl ring impose steric constraints that can dictate the geometry of the resulting clusters. nih.gov Bulky substituents may hinder the formation of certain high-nuclearity clusters, leading to the preferential formation of smaller oligomers or different polymeric arrangements. Conversely, smaller substituents may allow for the assembly of more compact and highly symmetric cage structures. The interplay between these electronic and steric effects ultimately determines the rich structural diversity observed in arylstibonic acid chemistry.

X-ray Crystallographic Analysis of Stibonic Acid Derivatives and Their Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules and their assemblies in the solid state. osaka-u.ac.jpnih.govnih.gov This technique has been indispensable in confirming the complex cage-like architectures of arylstibonic acid derivatives and their complexes that are often first suggested by spectroscopic data.

Crystallographic studies have provided unambiguous proof of the dodecameric structures of arylstibonic acids. For example, the crystal structure of a derivative of p-nitrophenylstibonic acid revealed a cage-like anion, [Na₂H₉(p-O₂NC₆H₄Sb)₁₂O₃₀·4H₂O]⁻, confirming the encapsulation of sodium ions within the polyoxostibonate framework. rsc.org Such analyses provide precise bond lengths, bond angles, and torsion angles, revealing the intricate network of Sb-O-Sb linkages that form the cluster's core. mdpi.commdpi.com

Interactive Table: Crystallographic Data for a Representative Arylstibonic Acid Complex

| Compound | [Na₂H₉(p-O₂NC₆H₄Sb)₁₂O₃₀·4H₂O]⁻ |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Key Structural Features | Cage-like anion formed by twelve p-nitrophenylstibonate units. rsc.org |

| Encapsulates two sodium cations. rsc.org | |

| Extensive network of Sb-O-Sb bridges. rsc.org |

This detailed structural information is vital for establishing structure-activity relationships and designing new materials with tailored properties based on these fascinating organoantimony frameworks.

Coordination Chemistry of 3 Nitrophenyl Stibonic Acid and Analogues

Ligand Design and Complexation with Main Group and Transition Metal Centers

The design of ligands based on organostibonic acids is pivotal for directing the assembly of desired coordination complexes. The stibonic acid moiety, -SbO(OH)₂, can act as a multidentate ligand, bridging multiple metal centers through its oxygen atoms. The organic substituent, in this case, the 3-nitrophenyl group, not only provides steric bulk that influences the resulting structure but also electronically modulates the reactivity of the antimony center.

The coordination of (3-Nitrophenyl)stibonic acid with other polydentate ligands can lead to the formation of complex heteroleptic structures. Polydentate ligands, possessing multiple donor sites, can bind to the antimony center or other metal ions present in the system, leading to the formation of discrete polynuclear complexes or extended coordination polymers. The interplay between the stibonic acid and co-ligands dictates the final architecture and properties of the resulting assembly. For instance, the use of polydentate Schiff base ligands has been shown to result in bi- or tri-nuclear metal complexes. researchgate.netbohrium.com While specific studies on this compound with polydentate ligands are not extensively documented, the principles of coordination chemistry suggest that the stibonic acid can coordinate to metal centers alongside other multidentate organic molecules, offering a pathway to novel materials with tailored properties. The "many teeth" of polydentate ligands allow them to form multiple dative covalent bonds with a central transition metal ion. youtube.com

A hallmark of organostibonic acid chemistry is the propensity to form organoantimony(V) oxo clusters. These clusters are typically built from {RSbO} repeating units, where R is the organic substituent. The condensation of the stibonic acid groups leads to the elimination of water and the formation of Sb-O-Sb bridges, resulting in cage-like or drum-like structures. While the specific clusters of this compound are not detailed in the available literature, reactions of other arylstibonic acids have yielded a variety of cluster topologies. For example, the reaction of diphenylantimony(V) trichloride (B1173362) with organosilanols has led to the formation of hexanuclear antimony(V) and mixed-valent antimony(III/V) oxo-hydroxo clusters. nih.gov It is reasonable to infer that this compound would undergo similar self-assembly processes to form oxo clusters, with the nitro group potentially influencing the solubility and electronic properties of the resulting assemblies.

Table 1: Examples of Organoantimony Oxo Clusters from Analogous Systems

| Precursor | Co-reagent | Resulting Cluster Formula | Reference |

| Ph₂SbCl₃ | tert-BuSi(OH)₃ | [(Ph₂Sb)₄(PhSb)₂(C₄H₉SiO₃)₂(O)₆(OH)₂] | nih.gov |

| Ph₂SbCl₃ | cyclo-C₆H₁₁Si(OH)₃ | [(Ph₂Sb)₄(PhSb)₂(C₆H₁₁SiO₃)₂(O)₆(OH)₂] | nih.gov |

| Ph₂SbCl₃ | Ph₂Si(OH)₂ | [(Ph₂Sb)(PhSb)₂(Ph₂SiO₂)₂(O)₃(OH)₂]⁻Et₃NH⁺ | nih.gov |

Note: Ph = Phenyl

Lewis Acidity and Donor-Acceptor Interactions of Antimony(V) Cations

Antimony(V) species are known to be effective Lewis acids, capable of accepting electron pairs from Lewis bases. wikipedia.org The Lewis acidity of organoantimony(V) compounds can be tuned by the nature of the organic substituents. The presence of the electron-withdrawing 3-nitro group in this compound is expected to enhance the Lewis acidity of the antimony center compared to unsubstituted phenylstibonic acid. This increased acidity would make it a stronger acceptor for Lewis bases, facilitating donor-acceptor interactions.

The concept of Lewis acidity is central to understanding the reactivity of these compounds. A Lewis acid is a chemical species that contains an empty orbital capable of accepting an electron pair from a Lewis base. wikipedia.orgyoutube.com In the context of organoantimony(V) cations derived from stibonic acids, the antimony atom can act as the Lewis acidic center. The formation of adducts with Lewis bases, such as amines or phosphines, is a direct consequence of this property. While direct measurement of the Lewis acidity of the this compound cation is not available, studies on related arylstibonic acids demonstrate their ability to interact with biological macromolecules through such interactions. nih.govresearchgate.net

Pro-ligand Approaches in Assembling Homo- and Heterometallic Clusters

Organostibonic acids can act as "pro-ligands," meaning they can be deprotonated in situ to form anionic species that subsequently coordinate to metal centers. This approach is highly effective in the self-assembly of both homometallic (containing only antimony) and heterometallic (containing antimony and other metals) clusters.

The self-assembly of complex structures from simpler building blocks is a powerful strategy in supramolecular chemistry. nih.govrsc.org In the case of organostibonic acids, the driving force for self-assembly is often the formation of thermodynamically stable oxo-bridged structures. The process can be influenced by factors such as pH, solvent, and the presence of templating agents. researchgate.net The condensation reactions of the stibonic acid groups are reversible, allowing for the correction of "mistakes" during the assembly process and leading to the most stable product. This error-checking mechanism is a key feature of self-assembly in these systems. The use of organoacid systems, such as phosphonic acids, has been shown to lead to well-ordered self-assembled monolayers. nih.gov

The incorporation of different types of p-block elements into a single molecular entity can lead to materials with unique properties. The integration of organostibonic acids into multi-component systems containing elements like phosphorus and selenium is an emerging area of research. For instance, interactions between antimony and selenium have been observed in biological systems, suggesting the potential for the formation of Sb-Se bonds in synthetic clusters. nih.gov The co-assembly of organostibonic acids with phosphonic acids could lead to heterometallic Sb/P clusters with novel structures and functionalities. While specific examples involving this compound are yet to be reported, the reaction of heterometallic phosphinidene-bridged complexes with sulfur and selenium has been shown to result in complex rearrangements and the formation of new bridging ligands, highlighting the rich reactivity of these multi-element systems. nih.gov

Reactivity Profiles and Mechanistic Investigations of Organostibonic Acids

Investigation of Substituent Effects on Reactivity and Solubility

Reactivity and Acidity:

The position of the substituent on the aromatic ring is also crucial. For benzoic acids, the effect of a nitro group is most pronounced at the ortho and para positions due to the direct resonance delocalization of the negative charge. libretexts.org In the meta position, as in (3-Nitrophenyl)stibonic acid, the electron-withdrawing effect is primarily inductive, leading to a significant but less pronounced increase in acidity compared to the ortho and para isomers. wikipedia.orglibretexts.org

Solubility:

Table 1: Predicted Substituent Effects on Physicochemical Properties of Phenylstibonic Acids

| Substituent | Position | Predicted pKa Trend (relative to Phenylstibonic Acid) | Predicted Solubility Trend in Water (at neutral pH) |

| -NO₂ | 3- (meta) | Lower (more acidic) | Potentially higher due to increased polarity |

| -NO₂ | 4- (para) | Lowest (most acidic) | Potentially higher due to increased polarity |

| -H | - | Baseline | Baseline |

| -CH₃ | 4- (para) | Higher (less acidic) | Potentially lower due to decreased polarity |

Ligand Exchange Dynamics in Antimony Coordination Complexes

The antimony atom in organostibonic acids can act as a Lewis acid, allowing for the formation of coordination complexes with various ligands. The dynamics of ligand exchange in these complexes are a key aspect of their reactivity and potential catalytic applications. While specific studies on the ligand exchange dynamics of this compound complexes are not extensively detailed in the available literature, general principles of coordination chemistry can be applied.

The rate and mechanism of ligand exchange are influenced by several factors, including the nature of the ligands, the solvent, and the electronic properties of the antimony center. The electron-withdrawing nitro group in this compound is expected to increase the Lewis acidity of the antimony center, which could lead to stronger coordination with Lewis basic ligands and potentially slower ligand exchange rates compared to complexes of unsubstituted phenylstibonic acid.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy are typically employed to study these dynamic processes. bhu.ac.innih.govresearchgate.net By monitoring changes in the spectra upon addition of a competing ligand, information about the rate and equilibrium of the exchange reaction can be obtained.

Redox Processes Involving Organoantimony Compounds

Organoantimony compounds can participate in redox reactions, with the antimony center capable of existing in different oxidation states, primarily Sb(III) and Sb(V). This compound features antimony in the +5 oxidation state. The presence of the nitro group, a known reducible functional group, introduces another redox-active site within the molecule.

The electrochemical behavior of such compounds can be investigated using techniques like cyclic voltammetry. semnan.ac.iredaq.commdpi.comresearchgate.net These studies can reveal the reduction and oxidation potentials of the molecule, providing insight into its thermodynamic stability and the feasibility of its participation in redox processes. For instance, the reduction of the nitro group to a nitro radical anion or further to an amino group is a common electrochemical process for nitroaromatic compounds. semnan.ac.ir The redox potential for this process would be influenced by the electronic environment, including the presence of the stibonic acid group.

Stibonic Acids in Catalysis

The Lewis acidic nature of the antimony center in organostibonic acids allows them to function as catalysts in various organic transformations. wikipedia.orgacs.org

Lewis acids catalyze reactions by accepting an electron pair from a substrate, thereby activating it towards nucleophilic attack. wikipedia.org Organoantimony(V) compounds, including stibonic acids, can exhibit significant Lewis acidity, which can be enhanced by the presence of electron-withdrawing substituents on the aromatic ring. acs.org The nitro group in this compound, due to its strong electron-withdrawing nature, is expected to enhance the Lewis acidity of the antimony center, making it a potentially effective catalyst for reactions such as Friedel-Crafts alkylations, acylations, and Diels-Alder reactions. wikipedia.org

Table 2: Potential Lewis Acid Catalyzed Reactions with this compound

| Reaction Type | Substrates | Product |

| Friedel-Crafts Alkylation | Benzene (B151609) + Alkyl Halide | Alkylbenzene |

| Diels-Alder Reaction | Diene + Dienophile | Cyclohexene derivative |

| Mukaiyama Aldol Reaction | Silyl Enol Ether + Aldehyde | β-Hydroxy Ketone |

Organoantimony compounds have been utilized in dual-metal catalytic systems, often in conjunction with transition metals like palladium. acs.orgnih.govnih.govwikipedia.orgyoutube.comuwindsor.cayoutube.com In such systems, the antimony compound can play multiple roles. It can act as a ligand for the transition metal, modulating its catalytic activity, or it can function as a co-catalyst with its own distinct role in the catalytic cycle. digitellinc.comnih.govacs.orgresearchgate.net

For instance, in palladium-catalyzed cross-coupling reactions, organoantimony reagents can serve as the source of the organic group to be transferred. nih.govuwindsor.cayoutube.com In a dual-catalytic system involving this compound and a palladium catalyst, the stibonic acid could potentially act as a Lewis acid to activate a substrate, while the palladium complex facilitates the bond-forming step. The synergy between the two metal centers can lead to enhanced reactivity and selectivity that is not achievable with either catalyst alone. chemrxiv.org

Advanced Applications and Functional Materials Development

Stibonic Acid-Based Polyoxometallates (POMs) as Functional Frameworks

Polyoxometalates (POMs) are discrete, anionic metal-oxide clusters, typically formed from early transition metals like tungsten, molybdenum, and vanadium. nih.govgla.ac.uk Their vast structural diversity and tunable properties make them ideal for a range of applications, including catalysis and medicine. gla.ac.ukrsc.org A significant advancement in this field has been the incorporation of organic functionalities to create organic-inorganic hybrid POMs. Organostibonic acids are particularly useful for this purpose, as they can be covalently linked to the metal-oxo framework. constructor.university

The synthesis of the first organoantimony-containing POM, the dimeric, sandwich-type tungstophosphate [{PhSbOH}3(A-alpha-PW9O34)2]9-, was a landmark achievement. nih.gov This compound was synthesized in an aqueous acidic solution and demonstrated that organostibonic acid units could be integrated into stable, well-defined POM structures. nih.gov This opened the door for creating a new class of functional frameworks where the properties could be systematically modified by changing the organic group on the antimony atom. The use of a substituted arylstibonic acid, such as (3-Nitrophenyl)stibonic acid, would allow for the introduction of specific electronic or reactive sites, like the nitro group, directly into the POM architecture.

Understanding the relationship between a molecule's structure and its activity is crucial for designing new functional materials. In the context of organoantimony-containing POMs, research has established a clear link between the nature of the organic moiety and the biological activity of the hybrid cluster. nih.gov

A key study compared the antibacterial activity of two similar polyoxotungstates: one containing phenyl-antimony groups, [(PhSbIII)4(A-α-AsVW9O34)2]10–, and its inorganic counterpart containing hydroxyl-antimony groups, [(OHSbIII)4(A-α-AsVW9O34)2]10–. The results showed that the hybrid POM with the phenyl groups was 4 to 7 times more active against bacteria than the purely inorganic version. nih.gov This demonstrated that the organic {PhSbIII} group was directly responsible for the enhanced antibacterial effect. Further studies showed that increasing the number of {PhSbIII} units attached to the POM framework led to a corresponding increase in antibacterial activity, establishing a clear structure-activity relationship. nih.gov

These findings suggest that the organic substituent on the stibonic acid plays a defining role in the functionality of the final POM. By extension, a POM functionalized with this compound would be expected to exhibit distinct properties. The strongly electron-withdrawing nitro group would alter the electronic profile and steric bulk of the organic component, potentially leading to different interactions with biological targets or catalytic substrates. This allows for the rational design of tailor-made hybrid POMs with fine-tuned activity. nih.gov

Table 1: Structure-Activity Relationship in Antibacterial Organoantimony-POMs

| Compound | Organic Moiety | Number of Sb Units | Antibacterial Activity (MIC µg/mL vs. E. coli) |

|---|---|---|---|

| [(PhSbIII)4(A-α-AsVW9O34)2]10– | Phenyl | 4 | 7.8–62.5 |

| [(OHSbIII)4(A-α-AsVW9O34)2]10– | Hydroxyl | 4 | 125–1000 |

| [(PhSbIII)2AsIII2W19O67(H2O)]10– | Phenyl | 2 | >1000 |

| [(PhSbIII)3(B-α-AsIIIW9O33)2]12– | Phenyl | 3 | 125–250 |

Data sourced from reference nih.gov.

The incorporation of antimony is a well-established strategy for modifying and enhancing material properties. nih.gov In metallurgy, it is added to alloys to increase hardness and corrosion resistance. In semiconductors, it is used as a dopant to alter electronic properties. nih.gov The use of organostibonic acids like this compound provides a more sophisticated method for antimony incorporation, allowing for the precise placement of antimony atoms within a larger molecular or material framework.

This "bottom-up" approach enables the rational design of functional materials with tailored properties. For example, incorporating antimony into metal-organic frameworks (MOFs) has been shown to create materials with a high capacity for adsorbing and removing pollutants from water. acs.orgrsc.org Zirconium-based MOFs, for instance, show a high affinity for adsorbing both Sb(III) and Sb(V) from aqueous solutions, a process in which the Zr–O bond plays a significant role. acs.org

By using this compound as a building block, it is possible to construct hybrid materials where the antimony centers act as structural or reactive sites, while the nitrophenyl groups project into the material's pores or onto its surface. These organic groups can be chosen to tune the material's hydrophobicity, electronic conductivity, or to serve as recognition sites for specific molecules, thereby tailoring the material for a specific application.

Catalytic Applications in Environmental and Synthetic Processes

Antimony-containing materials have emerged as promising catalysts for a variety of chemical transformations, from environmental remediation to organic synthesis. youtube.com Electrocatalysis, in particular, leverages redox-active catalysts to facilitate electron transfer, enabling reactions with high efficiency and selectivity. nih.govyoutube.com The ability to tune the structure of antimony compounds at the molecular level makes them highly adaptable for these advanced catalytic applications.

Heterogeneous photocatalysis is a powerful technique for breaking down persistent organic pollutants in water and air. mdpi.comresearchgate.net Semiconductor materials, often metal oxides, are irradiated with light to generate electron-hole pairs, which in turn produce highly reactive oxygen species that degrade organic molecules. mdpi.com Antimony-based materials, such as niobium-alkali perovskites, have shown efficacy in the photodegradation of dyes like methylene (B1212753) blue. mdpi.com

The addition of organic acids, such as oxalic acid, has been shown to enhance the photo-Fenton-like degradation of pollutants like bisphenol A (BPA) using an iron-based catalyst (goethite). nih.govresearchgate.net The organic acid facilitates the formation of ferric-carboxylate complexes and hydroxyl radicals, extending the catalyst's effectiveness over a wider pH range. nih.gov

Similarly, this compound can be envisioned as a precursor for synthesizing antimony oxide photocatalysts. Upon controlled thermal decomposition, it would yield antimony oxide particles potentially doped with nitrogen and carbon, while the aromatic precursor could influence the particle size and surface morphology. The nitro group itself could modify the electronic band structure of the resulting catalyst, potentially enhancing its activity under visible light.

Antimony compounds have demonstrated significant potential in electrocatalysis, a field that uses electricity to drive chemical reactions. youtube.com Molecular catalysts are particularly advantageous because their properties can be systematically tuned through structural modifications. osti.gov

A notable example is the use of antimony-porphyrin complexes as electrocatalysts for the hydrogen evolution reaction (HER), which produces hydrogen gas from acid. osti.govnih.gov In this system, both the central antimony atom and the surrounding organic porphyrin ligand are redox-active, participating in the catalytic cycle. This dual activity is a departure from many traditional catalysts and opens new avenues for designing main-group element catalysts. osti.gov

This compound is an ideal candidate for constructing analogous molecular electrocatalysts. It could be incorporated into redox-active ligand frameworks similar to porphyrins. The presence of the electron-withdrawing nitro group on the phenyl ring would significantly impact the electronic properties of the entire molecule. This could be used to tune the reduction potential of the antimony center, potentially lowering the overpotential required for a given catalytic reaction and making the process more energy-efficient.

Development of Antimony-Containing Molecular Architectures for Specific Functions

The synthesis of complex molecular architectures with precisely defined functions is a major goal of modern chemistry. Arylstibonic acids have proven to be exceptionally versatile building blocks for this purpose, enabling the creation of structures with targeted applications in biology and materials science. researchgate.net

Researchers have screened libraries of arylstibonic acids and found that they can act as potent and selective inhibitors of specific proteins. researchgate.netnih.gov For example, a study of 46 different arylstibonic acids revealed that specific substitution patterns on the phenyl ring were crucial for inhibiting the DNA-binding activity of certain transcription factors. researchgate.net Compounds with carboxylic acid groups meta or para to the stibonic acid were particularly effective. researchgate.net Another study found that different arylstibonic acids could either inhibit or, surprisingly, activate human topoisomerase IB, a critical enzyme for DNA replication, with the outcome depending on the precise structure of the aryl group. nih.gov

These findings highlight that the arylstibonic acid scaffold is a privileged structure for interacting with biological macromolecules. The stibonic acid group, often negatively charged, can mimic the phosphate (B84403) backbone of DNA, allowing it to bind to key sites on enzymes. nih.gov The attached aryl ring, such as the 3-nitrophenyl group, provides the specificity, determining which protein it interacts with and how. By systematically modifying this organic component, chemists can develop highly selective molecular probes or potential therapeutic leads. Therefore, this compound serves as a valuable component in the toolbox for constructing sophisticated molecular architectures designed for specific biological or catalytic functions.

Modulating Electronic and Magnetic Properties of Clusters

The functionalization of molecular clusters with tailored ligands is a cornerstone of developing materials with novel electronic and magnetic properties. While direct studies on this compound in this context are not available, its structural and electronic features suggest a potential role.

The this compound ligand possesses two key features that could be exploited in the synthesis of multinuclear clusters: the stibonic acid group for anchoring to metal ions and the nitro-functionalized phenyl ring for influencing electronic and magnetic interactions.

Potential Research Directions:

Synthesis of Heterometallic Clusters: The stibonic acid moiety, R-SbO(OH)₂, could act as a bridging ligand to connect multiple metal centers, such as transition metals or lanthanides, forming discrete cluster architectures. The specific coordination mode of the stibonic acid would be crucial in determining the geometry and nuclearity of the resulting cluster.

Influence of the Nitro Group: The nitro group is a strong electron-withdrawing group. wikipedia.orgmdpi-res.com If this compound were incorporated into a cluster, the nitro groups could significantly modulate the electron density distribution within the cluster framework. This could influence the redox properties of the metal centers and potentially mediate magnetic exchange interactions between them. For instance, in lanthanide-based clusters, the electronic nature of the bridging ligands plays a critical role in determining the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic coupling.

Supramolecular Assembly: Beyond discrete clusters, the directing groups on the phenyl ring could facilitate the assembly of clusters into higher-order structures through non-covalent interactions, potentially leading to materials with long-range magnetic ordering.

A hypothetical representation of how this compound might be incorporated into a dinuclear metal cluster is shown below.

| Feature | Potential Role in Cluster Chemistry |

| Stibonic Acid Group | Primary binding site to metal ions, enabling cluster formation. |

| Phenyl Ring | Provides a rigid scaffold and influences the spatial arrangement of functional groups. |

| Nitro Group | Acts as a strong electron-withdrawing group, potentially modulating the electronic and magnetic properties of the cluster. |

It is important to reiterate that these are prospective applications, and experimental research would be necessary to validate these hypotheses.

Exploring Bandgap Characteristics in Novel Organoantimony Systems

The development of new semiconductor materials is crucial for advancements in optoelectronics. Organoantimony compounds are being explored for their potential in this area. While there are no specific studies on the bandgap characteristics of materials derived from this compound, we can infer potential avenues of research.

Hypothetical Exploration of Bandgap Characteristics:

Influence of the Antimony Center: Antimony itself is a key component. For instance, atomically thin layers of antimony (antimonene) have been shown to transition from a semimetal in bulk to a semiconductor with a significant bandgap. nih.gov This intrinsic property of antimony could be harnessed in organoantimony materials.

Role of the Aryl Group: The π-system of the phenyl ring in this compound would contribute to the frontier molecular orbitals (HOMO and LUMO) of any resulting material, thus playing a direct role in defining the bandgap.

Effect of the Nitro Substituent: The strongly electron-withdrawing nitro group would be expected to lower the energy of the LUMO. wikipedia.orgmdpi-res.com This functionalization could provide a chemical tool for tuning the bandgap of organoantimony systems. By systematically varying the electronic nature of the substituent on the phenyl ring, one could potentially engineer the bandgap for specific applications.

Formation of Coordination Polymers: this compound could be used to synthesize one-, two-, or three-dimensional coordination polymers. In such extended structures, the orbital overlap between adjacent organoantimony units would lead to the formation of electronic bands, and the width of the bandgap would be highly dependent on the structure and composition of the polymer.

The table below summarizes the potential contributions of the different components of this compound to the bandgap of a hypothetical organoantimony material.

| Component | Potential Influence on Bandgap |

| Antimony | The intrinsic semiconducting properties of antimony at the nanoscale could be a key contributor. nih.gov |

| Phenyl Ring | The π-orbitals of the phenyl ring would form part of the frontier orbitals that define the bandgap. |

| Nitro Group | The electron-withdrawing nature of the nitro group could be used to tune the energy levels of the frontier orbitals and thus the bandgap. wikipedia.orgmdpi-res.com |

Theoretical and Computational Chemistry of Arylstibonic Acids

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (3-Nitrophenyl)stibonic acid, these calculations are crucial for understanding its stability, reactivity, and potential interactions.

The molecular structure of this compound consists of a phenyl ring substituted with a nitro group (-NO₂) at the 3-position and a stibonic acid group (-SbO₃H₂) ontosight.ai. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the antimony center ontosight.ai. This electron-withdrawing effect can be quantified through computational analysis of the molecule's electronic structure.

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity. In nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack mdpi.comresearchgate.net. Quantum chemical calculations for this compound would likely show a low-lying LUMO associated with the nitrophenyl moiety, influencing its reduction potential and reactivity towards nucleophiles. The HOMO, conversely, would likely have significant contributions from the phenyl ring and the stibonic acid group.

Table 1: Predicted General Structural Features of this compound based on Analogous Compounds

| Structural Feature | Predicted Characteristic | Computational Method Analogy |

| Antimony Center Geometry | Likely tetrahedral or distorted octahedral in condensed phases due to intermolecular interactions. | X-ray crystallography of related organoantimony compounds. |

| C-Sb Bond Length | Expected to be in the range of 2.1-2.2 Å. | DFT calculations on phenylstibonic acid derivatives. |

| N-O Bond Lengths (Nitro Group) | Symmetric and indicative of delocalization. | DFT calculations on nitroaromatic compounds mdpi.com. |

| Electron Distribution | Electron density withdrawn from the phenyl ring towards the nitro group. | Natural Bond Orbital (NBO) analysis of similar nitroaromatics mdpi.com. |

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry provides a framework to investigate the step-by-step process of chemical reactions, including the identification of transition states and the calculation of activation energies. For arylstibonic acids, understanding their reaction mechanisms is key to predicting their behavior in various chemical environments.

While specific computational studies on the reaction mechanisms of this compound were not found in the provided search results, general approaches to modeling reactions of related compounds can be extrapolated. The study of reaction mechanisms often involves locating stationary points on the potential energy surface, such as reactants, products, intermediates, and transition states smu.edu.

For nitroaromatic compounds, reduction of the nitro group is a common reaction pathway. Quantum chemical studies on the reduction of nitroaromatics on metallic surfaces, for example, have shown that electron transfer from the metal to the antibonding orbitals of the nitro group is a key initial step mdpi.com. A similar mechanism could be computationally explored for the reduction of this compound.

Furthermore, reactions involving the stibonic acid group, such as esterification or complexation with biological molecules, can be modeled. Computational approaches can help elucidate the role of the antimony center as a Lewis acid and predict the thermodynamics and kinetics of such reactions. The energetics of these reactions, including reaction enthalpies and Gibbs free energies, can be calculated to determine the feasibility and spontaneity of the proposed pathways researchgate.netdigitellinc.comrsc.org.

Table 2: Hypothetical Reaction Steps and Computational Approaches for this compound

| Hypothetical Reaction | Potential Mechanistic Steps | Relevant Computational Methods |

| Reduction of Nitro Group | 1. Single electron transfer to form a radical anion.2. Protonation and further reduction steps. | DFT with a suitable functional (e.g., B3LYP) to calculate electron affinities and reaction barriers. |

| Esterification of Stibonic Acid | 1. Protonation of an oxygen atom.2. Nucleophilic attack by an alcohol.3. Elimination of water. | Transition state searching algorithms (e.g., QST2/QST3) to locate transition states and calculate activation energies. |

| Interaction with Biomolecules | 1. Formation of a coordination complex with active sites of proteins. | Molecular docking to predict binding modes, followed by QM/MM calculations to refine interaction energies. |

Modeling of Spectroscopic Properties and Their Correlation with Experimental Data

Computational modeling of spectroscopic properties is an invaluable tool for interpreting experimental data and confirming molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be simulated with a high degree of accuracy.

NMR Spectroscopy: Computational methods can predict NMR chemical shifts and coupling constants numberanalytics.comnumberanalytics.com. For organometallic compounds, these calculations are essential for structural elucidation in solution e-bookshelf.de. For this compound, ¹H and ¹³C NMR spectra would be characterized by signals from the aromatic ring, which would be influenced by the electron-withdrawing nitro group. Computational models, often employing DFT with Gauge-Including Atomic Orbitals (GIAO), can predict these chemical shifts. While specific calculations for this compound are not available, studies on other organometallic complexes have shown good agreement between calculated and experimental NMR data mdpi.com.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT) researchgate.netmdpi.commdpi.com. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the nitrophenyl chromophore. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The accuracy of these predictions is dependent on the choice of functional and basis set chemrxiv.orgnih.gov. The presence of the antimony atom may also influence the electronic transitions, a factor that can be investigated through these computational models.

Vibrational Spectroscopy: The simulation of infrared (IR) and Raman spectra can aid in the assignment of vibrational modes. DFT calculations can provide theoretical vibrational frequencies that, when scaled appropriately, can be compared with experimental data researchgate.net. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro group and vibrations associated with the Sb-C and Sb-O bonds.

Table 3: Overview of Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Technique | Computational Method | Information Obtained | Relevance to this compound |

| NMR | DFT with GIAO | Chemical shifts (¹H, ¹³C, etc.), coupling constants. | Elucidation of solution-state structure and electronic environment of the nuclei. |

| UV-Vis | TD-DFT | Electronic transition energies (λmax), oscillator strengths. | Understanding the electronic structure and identifying chromophores. |

| IR/Raman | DFT (Frequency calculations) | Vibrational frequencies and intensities. | Assignment of experimental vibrational bands to specific molecular motions. |

The correlation of these computationally predicted spectroscopic properties with experimentally obtained data is a critical step in validating the theoretical models and ensuring their accuracy in describing the molecular and electronic properties of this compound.

Future Directions and Uncharted Territories in 3 Nitrophenyl Stibonic Acid Research

Rational Design of High-Nuclearity Organostibonate Clusters with Predictive Properties

The development of high-nuclearity organometallic clusters, which contain multiple metal centers, is a burgeoning field driven by their unique catalytic, magnetic, and material properties. utexas.educapes.gov.brgcwk.ac.in In the context of (3-Nitrophenyl)stibonic acid, the principles of rational design offer a pathway to move beyond serendipitous discovery and toward the deliberate synthesis of complex organostibonate clusters with tailored structures and predictable functionalities. rsc.orgnih.gov This approach hinges on treating the this compound molecule as a programmable building block.

The rational synthesis of these clusters involves several key strategies. One primary method is the "ligand-controlled hydrolysis," where carefully selected ligands guide the condensation of metal ions into specific cluster arrangements. nih.gov Another approach is the use of pre-formed metal complexes as "metalloligands" that can be controllably assembled into larger, heterometallic structures. nih.gov For organostibonate systems, this could involve using this compound to bridge other metal ions, with the nitrophenyl group providing a secondary functional site for tuning the electronic properties or linking clusters together.

A critical component of rational design is the use of computational modeling. researchgate.netresearchgate.net Techniques like Density Functional Theory (DFT) can predict the thermodynamic stability, electronic structure, and reactivity of hypothetical cluster geometries before attempting their synthesis in the lab. researchgate.netnih.govmdpi.com This predictive power allows researchers to screen potential ligand modifications and reaction conditions, significantly accelerating the discovery of novel materials with desired characteristics. For instance, modeling can help understand how the sterics and electronics of the aryl substituent on the stibonic acid influence the final cluster architecture.

Interactive Table: Strategies for Rational Design of Organostibonate Clusters

| Design Strategy | Principle | Predicted Outcome for this compound Systems |

|---|---|---|

| Building Block Approach | Utilize this compound as a node to connect multiple metal centers. | Formation of discrete, polynuclear cage-like or sheet-like structures. |

| Ligand Modification | Systematically alter the organic substituent (the nitrophenyl group) to control steric hindrance and electronic effects. | Control over cluster size, solubility, and electronic properties. The nitro group could be replaced with other functional groups to introduce new properties. |

| Template-Directed Synthesis | Introduce small anions or cations that act as templates around which the cluster can assemble. nih.gov | Formation of high-nuclearity clusters with specific, predictable geometries, such as hollow spheres or barrels. nih.gov |

| Computational Screening | Employ DFT and other computational methods to model potential structures and predict their stability and properties. researchgate.netnih.gov | Identification of promising synthetic targets and efficient allocation of experimental resources. |

The ultimate goal is to establish clear structure-property relationships, enabling the creation of new organostibonate materials "on-demand" for applications ranging from catalysis to advanced materials.

Exploration of Novel Coordination Modes and Ligand Systems for Enhanced Functionality

The functionality of metal complexes is profoundly influenced by the coordination environment of the metal center, which is dictated by the surrounding ligands. For this compound, a key avenue for future research is the exploration of new ligand systems that can induce novel coordination modes at the pentavalent antimony center, thereby unlocking enhanced or entirely new properties. utexas.edursc.orgresearchgate.net

Current research in organoantimony chemistry demonstrates that subtle changes to ligands, such as their steric bulk or electronic nature, can drastically alter the geometry, coordination number, and reactivity of the resulting metal complex. utexas.eduresearchgate.net For example, introducing bulky substituents on the aryl rings of ligands can direct how anions bind to the antimony center, effectively controlling the molecule's Lewis acidity and interaction sites. The use of asymmetric or chiral ligands can also lead to the formation of chiral complexes with potential applications in asymmetric catalysis. rsc.orgacs.org

Future work could focus on designing and synthesizing multidentate ligands that chelate to the antimony atom of this compound. Tridentate ligands, for instance, have been shown to form stable chelate complexes with antimony(III), creating specific geometries and leaving sites available for further reaction or interaction. nih.gov Adapting such strategies for pentavalent stibonic acids could lead to robust complexes with precisely controlled structures. The exploration of ligands with different donor atoms (e.g., N, S, Se in addition to O) could further tune the electronic properties and reactivity of the antimony center. rsc.orgnih.gov The nitro group on the phenyl ring also presents an opportunity for designing ligand systems that engage in intramolecular interactions or act as a secondary binding site for creating extended structures.

Interactive Table: Potential Ligand Systems and Their Functional Implications

| Ligand Class | Coordination Principle | Potential Enhanced Functionality |

|---|---|---|

| Bulky Aryl or Alkyl Groups | Steric hindrance controls access to the Sb center and influences coordination geometry. utexas.edu | Selective binding, modified Lewis acidity, stabilization of reactive intermediates. |

| Chiral Ligands (e.g., chiral diols) | Enantiomerically pure ligands induce chirality at the metal center. acs.orgnih.gov | Development of catalysts for asymmetric synthesis. |

| Polydentate Chelators (e.g., tripodal amines) | Strong chelate effect leads to highly stable complexes with defined geometries. nih.gov | Creation of robust platforms for sensing or catalysis. |

| Redox-Active Ligands | Ligands that can participate in electron transfer processes. | Access to novel electronic properties and catalytic cycles involving the ligand. |

| Functionalized Pendant Arms | Ligands with additional functional groups (e.g., amines, thiols) capable of secondary interactions or post-synthetic modification. researchgate.netnih.gov | Anchoring complexes to surfaces, building supramolecular assemblies, or sensing applications. |

By systematically investigating these and other ligand systems, researchers can build a comprehensive toolbox for fine-tuning the properties of this compound derivatives for specific, high-value applications.

Integration of this compound into Advanced Hybrid Materials and Composites

A significant frontier in materials science is the creation of hybrid materials that combine the distinct properties of organic and inorganic components at the molecular level. This compound is a promising, yet largely unexplored, candidate for integration into such advanced materials, including metal-organic frameworks (MOFs), functionalized polymers, and composites.

The bifunctional nature of this compound makes it an ideal building block, or "node," for constructing extended structures. The stibonic acid group, -SbO(OH)₂, can act as a robust inorganic connector, analogous to the phosphonic or carboxylic acid groups commonly used in MOF synthesis. These groups can coordinate to metal ions to form porous, crystalline frameworks with exceptionally high surface areas. The integration of an antimony-based node could impart unique catalytic or adsorptive properties to the resulting MOF.

Furthermore, the nitrophenyl group offers a powerful tool for functionality. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the final material. acs.org It can also serve as a chemical handle for post-synthetic modification. nih.govorganic-chemistry.org For example, the nitro group can be chemically reduced to an amine group, which can then be used to graft other molecules, polymers, or nanoparticles onto the framework, creating multifunctional composites. acs.org This approach could be used to design materials for targeted gas capture, chemical separations, or heterogeneous catalysis. acs.org

Interactive Table: Potential Hybrid Materials Incorporating this compound

| Hybrid Material Type | Role of this compound | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | The stibonic acid group acts as an inorganic node connecting metal centers. | Gas storage, chemical separation, heterogeneous catalysis. |

| Functionalized Polymers | Covalently incorporated into a polymer backbone via the phenyl ring or stibonic acid group. | Membranes with selective transport properties, flame retardant materials. |

| Surface-Modified Nanoparticles | Used as a surface ligand to functionalize inorganic nanoparticles (e.g., silica, titania). | Improving nanoparticle dispersion in polymer composites, creating catalytic nanocomposites. |

| Hybrid Composites | Blended with other materials where the nitro group can be used for in-situ cross-linking or adhesion. acs.org | High-performance adhesives, advanced coatings. |

The exploration of this compound in this domain remains a virtually uncharted territory, offering substantial opportunities for the discovery of new materials with novel structures and functions.

Q & A

Q. What are the standard synthetic routes for preparing (3-Nitrophenyl)stibonic acid and its derivatives?

- Methodological Answer : Synthesis typically involves coupling nitro-substituted phenyl precursors with stibonic acid groups. For example:

- Route 1 : React 3-nitrophenylboronic acid with antimony trioxide under acidic conditions, followed by purification via recrystallization.

- Route 2 : Functionalize 3-nitrocinnamic acid derivatives through nucleophilic substitution (e.g., using SbCl₃ as a precursor) .

- Characterization : Confirm structure via IR spectroscopy (e.g., nitro group absorption at ~1520 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm) .

Q. Table 1: Key Synthetic Parameters

| Method | Reagents/Conditions | Yield (%) | Key Characterization Techniques |

|---|---|---|---|

| Boronic Acid Coupling | Sb₂O₃, HCl, 80°C, 12h | 65–70 | IR, NMR, elemental analysis |

| Cinnamic Acid Derivatization | SbCl₃, DMF, reflux, 24h | 50–55 | HPLC, mass spectrometry |

Q. How should researchers handle and characterize impurities like Ben-1 acid in this compound synthesis?

- Methodological Answer : Impurities often arise from incomplete ester hydrolysis or nitro group reduction. To address this:

- Analytical Detection : Use reverse-phase HPLC with UV detection (λ = 254 nm) to identify dicarboxylic acid byproducts .

- Mitigation : Optimize reaction pH (e.g., maintain alkaline conditions during hydrolysis) and monitor temperature to prevent over-reduction .

Advanced Research Questions

Q. What methodological approaches are used to evaluate the antimicrobial potential of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Test inhibition of bacterial DNA methyltransferases (e.g., Yersinia pestis DNA adenine methyltransferase) using fluorescence polarization assays. IC₅₀ values can quantify potency .

- Structure-Activity Relationship (SAR) : Compare nitro positional isomers (e.g., 2- vs. 3-nitrophenyl derivatives) to assess steric and electronic effects on enzyme binding .

Q. Table 2: Antimicrobial Activity of Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Key Structural Feature |

|---|---|---|---|

| 3-Nitrophenylstibonic acid | Y. pestis MTase | 12.3 | Meta-nitro substitution |

| 2-Nitrophenylstibonic acid | Y. pestis MTase | 28.7 | Ortho-nitro substitution |

Q. How can structural modifications of this compound influence its reactivity and biological interactions?

- Methodological Answer :

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂ at the meta position) enhances electrophilicity, improving cross-coupling reactivity in organometallic synthesis .

- Biological Interactions : The nitro group’s orientation affects hydrogen bonding with protein targets. For example, meta-nitro derivatives show stronger binding to kinase ATP pockets than para isomers .

Q. What strategies mitigate nitro group reduction side reactions during this compound synthesis?

- Methodological Answer :

- Catalytic Control : Use palladium catalysts with controlled hydrogen pressure to avoid over-reduction to amine derivatives .

- Protective Groups : Temporarily mask the nitro group with tert-butyloxycarbonyl (Boc) during stibonic acid coupling, followed by deprotection under mild acidic conditions .

Data Contradiction Analysis

Q. How should conflicting data on nitro group stability in acidic vs. alkaline conditions be resolved?

- Methodological Answer :

- Controlled Experiments : Replicate synthesis under varying pH (pH 2–12) and monitor nitro integrity via FTIR and TLC.

- Data Reconciliation : Alkaline conditions (pH > 10) may stabilize the nitro group during hydrolysis, while acidic conditions (pH < 4) risk partial reduction to hydroxylamine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.